Uridine 5'-Diphospho-N-acetylglucosamine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

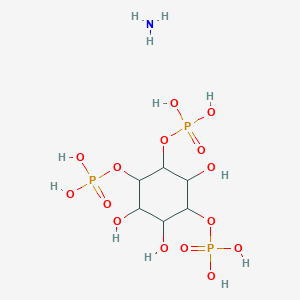

Uridine 5’-Diphospho-N-acetylglucosamine-d3 is a nucleotide sugar that plays a crucial role in various biological processes. It is synthesized from glucose via the hexosamine biosynthetic pathway and serves as a precursor for the synthesis of glycoproteins, glycolipids, and proteoglycans . This compound is essential for the glycosylation of proteins and lipids, which is vital for cell signaling, adhesion, and immune response .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 can be synthesized through chemical, enzymatic, and chemoenzymatic methods. One common method involves the use of uridine 5’-monophosphate and glucosamine as substrates, with the reaction catalyzed by enzymes such as glucokinase, N-acetylglucosamine-phosphate mutase, and N-acetylglucosamine-1-phosphate uridyltransferase . The reaction conditions typically include a pH of 7.4, a temperature of 29°C, and the presence of cofactors such as magnesium chloride and vitamin B1 .

Industrial Production Methods: In industrial settings, Uridine 5’-Diphospho-N-acetylglucosamine-d3 is often produced using whole-cell catalysis methods. Saccharomyces cerevisiae is commonly used as a biocatalyst to enhance the production yield. The optimization of conditions such as sodium dihydrogen phosphate concentration, temperature, and vitamin B1 levels can significantly improve the efficiency of production .

Análisis De Reacciones Químicas

Types of Reactions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 undergoes various chemical reactions, including glycosylation, oxidation, and substitution. It acts as a sugar donor in glycosylation reactions, transferring N-acetylglucosamine to acceptor molecules .

Common Reagents and Conditions: Common reagents used in these reactions include uridine triphosphate, glucosamine, and various enzymes such as O-GlcNAc transferase. The reactions typically occur under mild conditions, with a pH range of 7.0 to 8.0 and temperatures between 25°C and 40°C .

Major Products Formed: The major products formed from these reactions include glycoproteins, glycolipids, and proteoglycans. These products are essential for various cellular functions, including cell signaling, adhesion, and immune response .

Aplicaciones Científicas De Investigación

Uridine 5’-Diphospho-N-acetylglucosamine-d3 has numerous applications in scientific research. In chemistry, it is used as a substrate in the synthesis of complex carbohydrates and glycoconjugates . In biology, it plays a crucial role in the study of glycosylation processes and their impact on cellular functions . In medicine, it is used to investigate the mechanisms of diseases related to glycosylation defects, such as congenital disorders of glycosylation . In industry, it is utilized in the production of glycoprotein-based therapeutics and vaccines .

Mecanismo De Acción

Uridine 5’-Diphospho-N-acetylglucosamine-d3 exerts its effects by serving as a sugar donor in glycosylation reactions. It is actively transported into the Golgi apparatus and endoplasmic reticulum, where it participates in the glycosylation of proteins and lipids . The compound interacts with enzymes such as O-GlcNAc transferase, which transfers N-acetylglucosamine to serine and threonine residues on target proteins . This glycosylation process is essential for the proper functioning of various cellular pathways, including cell signaling, adhesion, and immune response.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Uridine 5’-Diphospho-N-acetylglucosamine-d3 include Uridine 5’-Diphospho-N-acetylgalactosamine, Uridine 5’-Diphosphoglucose, and Uridine 5’-Diphosphogalactose.

Uniqueness: Uridine 5’-Diphospho-N-acetylglucosamine-d3 is unique due to its specific role in the glycosylation of proteins and lipids. Unlike other nucleotide sugars, it is specifically involved in the transfer of N-acetylglucosamine, which is crucial for the synthesis of glycoproteins and glycolipids. This specificity makes it an essential compound for studying glycosylation processes and their impact on cellular functions.

Propiedades

Fórmula molecular |

C23H31FO6 |

|---|---|

Peso molecular |

422.5 g/mol |

Nombre IUPAC |

[2-[(8S,9S,10S,11S,13S,14R,17S)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17+,18+,20+,21+,22-,23-/m1/s1 |

Clave InChI |

SYWHXTATXSMDSB-ABOAMBILSA-N |

SMILES isomérico |

CC(=O)OCC(=O)[C@@]1(CC[C@H]2[C@@]1(C[C@@H]([C@@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O |

SMILES canónico |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)

![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)

![2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide](/img/structure/B12073684.png)

![[5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12073708.png)